Hexyl propionate

Description

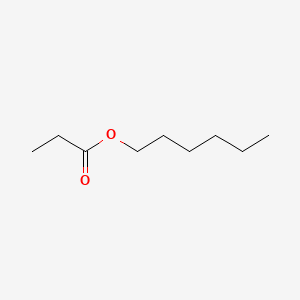

Hexyl propanoate is a propanoate ester of hexan-1-ol. It has a role as a metabolite. It is a propanoate ester and a fatty acid ester. It derives from a hexan-1-ol.

Structure

3D Structure

Properties

IUPAC Name |

hexyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-7-8-11-9(10)4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKKOFHHJFGZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047582 | |

| Record name | Hexyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with an earthy, acrid odour | |

| Record name | Hexyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 to 74.00 °C. @ 10.00 mm Hg | |

| Record name | Hexyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol, propylene glycol; insoluble in water | |

| Record name | Hexyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.874 | |

| Record name | Hexyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2445-76-3 | |

| Record name | Hexyl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R2W3UA8JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-57.5 °C | |

| Record name | Hexyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Yet Subtle Presence of Hexyl Propionate in Nature's Candy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexyl propionate (B1217596), a carboxylate ester with a characteristic fruity and slightly fatty aroma, is a significant contributor to the complex flavor profiles of numerous fruits. Its natural occurrence is a subject of interest for food scientists, flavor chemists, and researchers in the field of pharmacognosy, as volatile compounds in fruits can have various biological activities. This technical guide provides an in-depth overview of the natural occurrence of hexyl propionate in fruits, detailing its quantitative presence, the experimental protocols for its analysis, and the biosynthetic pathways leading to its formation.

Quantitative Occurrence of this compound in Various Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. This variation is influenced by genetic factors, maturity stage, and post-harvest conditions. The following table summarizes the quantitative data available in the scientific literature.

| Fruit | Cultivar/Variety | Concentration (µg/kg unless otherwise specified) | Reference |

| Apple | Various | Detected, but quantification varied. In one study, its concentration decreased with time. | [1] |

| 35 varieties | Not explicitly quantified individually, but listed as a detected volatile. | [2] | |

| Pear | Various | Detected, but not consistently quantified across all studies. | |

| Strawberry | HY | Exhibited greater relative abundance compared to other tested varieties. | [3] |

| Four Varieties | Detected, with varying concentrations among the different types. | [4] | |

| Melon | Muskmelon | Occurs in muskmelon. | [5] |

| 28 breeding lines | Hexyl acetate (B1210297) was detected, a related hexyl ester, with concentrations up to 182.4 µg/kg. This compound was not explicitly quantified. | [6] | |

| Plum | Various | Reported as a volatile compound found in plums. | [7] |

| Apricot | Various | Reported as a volatile compound found in apricots. | [7] |

| Passion Fruit | Various | Reported as a volatile compound found in passion fruit. | [7] |

| Spineless Monkey Orange | Naturally found in this fruit. | [7][8] |

Note: The quantitative data for this compound is often part of broader volatile organic compound (VOC) profiling studies. The concentrations can be influenced by the extraction and analytical methods used.

Experimental Protocols for the Analysis of this compound

The primary analytical technique for the identification and quantification of this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, selectivity, and the minimal sample preparation required.

Detailed Methodology for HS-SPME-GC-MS Analysis

-

Sample Preparation:

-

A representative sample of the fruit (e.g., 5-10 g of homogenized pulp or peel) is placed in a headspace vial (typically 20 mL).[9]

-

To enhance the release of volatiles and inhibit enzymatic reactions, a salt solution (e.g., NaCl) is often added to the sample.[10]

-

An internal standard (e.g., 3-nonanone) is added for accurate quantification.[9]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.[11]

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then desorbed in the hot injection port of the gas chromatograph.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5MS) is typically used for the separation of volatile compounds.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.[2]

-

-

-

Compound Identification and Quantification:

-

This compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification is performed by creating a calibration curve using a series of standard solutions of this compound with the internal standard.

-

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the intricate fatty acid metabolism pathway. Esters, in general, are synthesized through the esterification of an alcohol and an acyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT).[1][5]

The biosynthesis of this compound specifically involves the following key steps:

-

Formation of Hexanol (the alcohol precursor): Hexanol is derived from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic and linolenic acid. This pathway generates C6 aldehydes (e.g., hexanal), which are subsequently reduced to C6 alcohols (e.g., hexanol) by alcohol dehydrogenase (ADH).[9][12]

-

Formation of Propanoyl-CoA (the acyl-CoA precursor): Propanoyl-CoA is primarily derived from the catabolism of certain amino acids (isoleucine, valine, methionine, and threonine) and the beta-oxidation of odd-chain fatty acids.

-

Esterification: The final step is the condensation of hexanol and propanoyl-CoA, catalyzed by a specific alcohol acyltransferase (AAT), to form this compound.[1][5]

The activity of AATs is often developmentally regulated and increases during fruit ripening, leading to the accumulation of esters and the characteristic fruity aroma of mature fruits.[9]

Visualizing the Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

References

- 1. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discrimination and Characterization of the Aroma Profile in Four Strawberry Varieties Cultivated Under Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. ojs.openagrar.de [ojs.openagrar.de]

- 11. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Lipids in Food Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hexyl Propionate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexyl propionate (B1217596) (C₉H₁₈O₂), a common fragrance and flavor ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control purposes.

Chemical Structure

Hexyl propionate, also known as hexyl propanoate, consists of a hexyl ester of propanoic acid. The structure is depicted below:

CH₃CH₂C(=O)O(CH₂)₅CH₃

Spectroscopic Data Summary

The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below. These datasets are crucial for the structural elucidation and verification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the chemically non-equivalent protons in the molecule. The assignments are based on their chemical environment, multiplicity, and integration.

| Assignment (Proton) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-a (-O-CH₂ -(CH₂)₄CH₃) | ~4.07 | Triplet (t) | ~6.7 | 2H |

| H-b (-CO-CH₂ CH₃) | ~2.32 | Quartet (q) | ~7.6 | 2H |

| H-c (-O-CH₂-CH₂ -(CH₂)₃CH₃) | ~1.62 | Quintet (p) | ~7.0 | 2H |

| H-d, e, f (-O-(CH₂)₂-(CH₂ )₃-CH₃) | ~1.30 | Multiplet (m) | - | 6H |

| H-g (-CO-CH₂CH₃ ) | ~1.15 | Triplet (t) | ~7.6 | 3H |

| H-h (-(CH₂)₅CH₃ ) | ~0.90 | Triplet (t) | ~7.0 | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to each carbon atom in the this compound molecule.

| Assignment (Carbon) | Chemical Shift (δ) [ppm] |

| C-1 (-C =O) | ~174.6 |

| C-2 (-O-C H₂-(CH₂)₄CH₃) | ~64.4 |

| C-3 (-CO-C H₂CH₃) | ~31.7 |

| C-4 (-O-CH₂-C H₂-(CH₂)₃CH₃) | ~28.6 |

| C-5 (-O-(CH₂)₃-C H₂CH₂CH₃) | ~25.6 |

| C-6 (-O-(CH₂)₂-C H₂(CH₂)₂CH₃) | ~22.5 |

| C-7 (-CO-CH₂C H₃) | ~14.1 |

| C-8 (-(CH₂)₅C H₃) | ~9.2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to its ester functional group and alkyl chains.

| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=O Stretch (Ester) | ~1740 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The major fragments are tabulated below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 57 | 100 | [CH₃CH₂CO]⁺ |

| 84 | ~24 | [CH₂=CH(OH)OC₄H₉]⁺ (McLafferty Rearrangement) |

| 75 | ~40 | [CH₃CH₂C(OH)₂]⁺ |

| 56 | ~45 | [C₄H₈]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

| 29 | ~55 | [CH₃CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Set the spectral width and acquisition time to ensure proper resolution and coverage of all expected signals.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H NMR or the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Clean with dry acetone (B3395972) if necessary.

-

Place one drop of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional group vibrations.

-

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrument Setup and Data Acquisition :

-

Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Set the GC parameters (e.g., injector temperature, oven temperature program, column type) to achieve good separation of the analyte from the solvent and any impurities. A typical starting oven temperature could be 50°C, ramped to 250°C.

-

Set the MS parameters. For EI, the standard electron energy is 70 eV. Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 20-200).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

-

Data Processing :

-

Identify the GC peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum associated with this GC peak.

-

Analyze the fragmentation pattern, identifying the molecular ion (if present) and the major fragment ions.

-

Compare the obtained spectrum with a reference library spectrum for confirmation.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound, from sample handling to final structural confirmation.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Hexyl Propionate (CAS 2445-76-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl propionate (B1217596) (CAS 2445-76-3), also known as hexyl propanoate, is an organic ester characterized by its distinct fruity and pear-like aroma. This colorless liquid is found naturally in a variety of fruits, including apples and melons, and is a key contributor to their characteristic scent profiles.[1][2] While its primary applications are in the flavor and fragrance industries, its properties as a solvent and a chemical intermediate are also of interest.[3] In the context of life sciences and drug development, understanding the physicochemical properties, synthesis, and metabolic fate of such esters is valuable for toxicology studies, formulation development, and as a potential biomarker for the consumption of certain foods.[4] This guide provides a comprehensive overview of hexyl propionate, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathways.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2445-76-3 | [5] |

| Molecular Formula | C₉H₁₈O₂ | [5] |

| Molecular Weight | 158.24 g/mol | [5] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, pear-like, green, musty | [1][6] |

| Boiling Point | 189-191 °C (at 760 mmHg); 73-74 °C (at 10 mmHg) | [3][6] |

| Melting Point | -57.5 °C | [7] |

| Density | 0.871 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.411 - 1.414 | [3][6] |

| Flash Point | 65 °C (149 °F) - closed cup | [6] |

| Solubility | Soluble in organic solvents; very slightly soluble in water (63.1 mg/L at 20°C) | [7][8] |

| logP (Octanol/Water Partition Coefficient) | 3.333 (estimated) | [9] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | > 5000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [2] |

Table 3: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Database/Reference |

| ¹H NMR | Sigma-Aldrich, ChemicalBook |

| ¹³C NMR | Sigma-Aldrich |

| IR | ChemicalBook, SpectraBase |

| GC-MS | PubChem, Human Metabolome Database |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are designed to be adaptable for a standard laboratory setting.

Synthesis of this compound

This compound can be synthesized through two primary methods: Fischer esterification and enzymatic synthesis.

This classic method involves the acid-catalyzed reaction of a carboxylic acid (propionic acid) with an alcohol (1-hexanol).

-

Materials:

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-hexanol (e.g., 0.5 mol), propionic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 50 mL).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask.

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (typically 2-4 hours).[10]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess propionic acid), water, and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

-

The crude this compound can be further purified by fractional distillation under reduced pressure.

-

References

- 1. frontiersin.org [frontiersin.org]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H18O2 | CID 88454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. or.niscpr.res.in [or.niscpr.res.in]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Hexyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl propionate (B1217596) (C₉H₁₈O₂) is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1][2] In the pharmaceutical and drug development sectors, understanding the solubility of such esters in various organic solvents is paramount. Solubility data is critical for a range of applications, including formulation development, purification processes, reaction chemistry, and the creation of effective drug delivery systems.[1] This technical guide provides a comprehensive overview of the solubility of hexyl propionate in a diverse range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.871 g/mL at 25°C | [4][5] |

| Boiling Point | 189-191 °C at 760 mmHg; 73-74 °C at 10 mmHg | [3][4][5] |

| Melting Point | -57.5 °C | [3] |

| Water Solubility | Very slightly soluble/Insoluble | [6][7] |

Quantitative Solubility Data

The solubility of this compound has been quantified in a variety of organic solvents at 25°C. The following table summarizes this data, offering a comparative view of its solubility profile. The principle of "like dissolves like" is a useful guide, suggesting that nonpolar or moderately polar esters like this compound will dissolve well in solvents with similar polarities.

| Solvent | Solvent Class | Solubility at 25°C (g/L) |

| Acetone | Ketone | 16429.68 |

| Acetonitrile | Nitrile | 11652.48 |

| n-Butanol | Alcohol | 7508.93 |

| sec-Butanol | Alcohol | 7562.8 |

| tert-Butanol | Alcohol | 10451.37 |

| n-Butyl acetate | Ester | 7776.43 |

| Chloroform | Halogenated | 13213.56 |

| Cyclohexane | Alkane | 2002.35 |

| Cyclohexanone | Ketone | 10779.98 |

| 1,2-Dichloroethane | Halogenated | 8668.3 |

| Dichloromethane | Halogenated | 13094.72 |

| N,N-Dimethylformamide (DMF) | Amide | 9351.49 |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | 10056.94 |

| 1,4-Dioxane | Ether | 8185.2 |

| Ethanol | Alcohol | 12161.44 |

| Ethyl acetate | Ester | 9274.25 |

| n-Heptane | Alkane | 703.74 |

| n-Hexane | Alkane | 2101.95 |

| Isobutanol | Alcohol | 6491.66 |

| Isopropanol | Alcohol | 9855.7 |

| Methanol | Alcohol | 14708.15 |

| Methyl acetate | Ester | 6374.59 |

| n-Octanol | Alcohol | 2088.25 |

| n-Pentanol | Alcohol | 5111.8 |

| n-Propanol | Alcohol | 8449.46 |

| Propylene glycol | Diol | 1479.28 |

| Tetrahydrofuran (THF) | Ether | 9858.74 |

| Toluene | Aromatic | 2671.18 |

Note: The data in this table is compiled from a single source and should be used as a reference. Experimental conditions can influence solubility values.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid solute like this compound in an organic solvent requires a precise and reproducible methodology. The following protocol describes an isothermal equilibrium method, which is a widely accepted approach. This can be combined with either gravimetric or chromatographic analysis to quantify the solute concentration.

Isothermal Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the chosen organic solvent. An excess is ensured when a separate phase of this compound is visible.

-

Equilibration: Tightly seal the vials and place them in a thermostatic water bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so intense as to cause emulsification.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. Two clear, distinct liquid layers should be visible.

-

Sampling: Carefully extract an aliquot from the solvent-rich phase (the saturated solution) using a syringe. To avoid contamination from the solute-rich phase, it is crucial to draw the sample from the center of the solvent layer.

-

Filtration: Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step removes any undissolved micro-droplets of this compound.

-

Quantification: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method.

-

For Gravimetric Analysis: Accurately weigh the volumetric flask containing the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the residual this compound is achieved. The mass of the this compound divided by the initial volume of the solution gives the solubility.

-

For Chromatographic Analysis (GC or HPLC): Dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using a diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The process of determining solubility follows a logical progression, starting from sample preparation and culminating in data analysis. This relationship can be illustrated as a decision-making and procedural flow.

Caption: Logical flow for the determination of this compound solubility.

Conclusion

This technical guide provides essential data and methodologies for understanding and determining the solubility of this compound in a wide range of organic solvents. The quantitative data presented serves as a valuable resource for solvent selection in various research and development applications. The detailed experimental protocol offers a robust framework for obtaining reliable and reproducible solubility measurements. For researchers, scientists, and drug development professionals, a thorough understanding of solubility is a critical factor in the successful design and implementation of chemical and pharmaceutical processes. Further research into the temperature dependence of this compound solubility would provide an even more comprehensive understanding of its behavior in these solvent systems.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 2445-76-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 2445-76-3 [smolecule.com]

- 4. This compound | CAS#:2445-76-3 | Chemsrc [chemsrc.com]

- 5. This compound | 2445-76-3 [amp.chemicalbook.com]

- 6. This compound | C9H18O2 | CID 88454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 2445-76-3 [thegoodscentscompany.com]

Thermochemical Profile of Hexyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available thermochemical data for hexyl propionate (B1217596) (C₉H₁₈O₂). The information is curated for professionals in research, scientific, and drug development fields, with a focus on clarity, and practical application. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and provides a visual representation of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of hexyl propionate. The data is a compilation from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST) and computational estimations.

Table 1: Enthalpy and Entropy Data for this compound

| Property | Value | Units | Source/Method |

| Standard Enthalpy of Formation (gas, 298.15 K) | -473.89 | kJ/mol | Computational (Joback group contribution method)[1] |

| Heat of Vaporization (at boiling point) | 42.6 | kJ/mol | Experimental[1] |

| Heat of Fusion | 21.85 | kJ/mol | Computational[1] |

Table 2: Temperature-Dependent Thermochemical Data for this compound

| Temperature (K) | Heat Capacity at Saturation Pressure (Liquid) (J/mol·K) | Enthalpy of Vaporization (kJ/mol) |

| 220 | - | - |

| 240 | - | - |

| 260 | - | - |

| 280 | - | 47.9 |

| 298.15 | 293.4 | 46.2 |

| 300 | 294.4 | 46.0 |

| 320 | 305.8 | 44.1 |

| 340 | 317.2 | 42.2 |

| 360 | 328.6 | 40.2 |

| 380 | 340.0 | 38.1 |

| 400 | 351.4 | 35.9 |

| 420 | 362.8 | 33.6 |

| 440 | 374.2 | 31.2 |

| 460 | 385.6 | 28.6 |

Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[2] The data is based on experimental measurements.[2]

Table 3: Physical Properties of this compound

| Property | Value | Units | Source |

| Molecular Weight | 158.24 | g/mol | [1][3][4] |

| Melting Point | -57.5 | °C | [1][5] |

| Boiling Point (at 760 mmHg) | 186.0 - 190.0 | °C | [1] |

| Boiling Point (at 10 mmHg) | 73.0 - 74.0 | °C | [1][5] |

| Density (at 20 °C) | 0.870 | g/mL | [1] |

| Density (at 25 °C) | 0.871 | g/mL | [1][5] |

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A known amount of a combustion aid, such as benzoic acid, may be added to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known volume of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited electrically via a fuse wire. The complete combustion of the ester results in the formation of carbon dioxide and water, releasing heat that is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Measurement of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and the enthalpy of phase transitions like fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point. An inert atmosphere (e.g., nitrogen) is maintained in the cell.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped up.

-

Heat Capacity Determination: In the regions of the thermogram where no phase transitions occur, the difference in heat flow is directly proportional to the heat capacity of the sample.

-

Enthalpy of Fusion Determination: As the sample melts, it absorbs a significant amount of heat at a constant temperature. This results in a large endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to calculate the enthalpy of fusion in Joules per gram, which is then converted to kJ/mol.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

Correlation gas chromatography is an indirect method to determine the enthalpy of vaporization for volatile compounds like esters.

-

Standard Selection: A series of standard compounds with well-established enthalpies of vaporization and structures similar to this compound (e.g., other aliphatic esters) are selected.

-

GC Analysis: A gas chromatograph equipped with a suitable capillary column is used. Isothermal GC runs are performed at several different temperatures. For each temperature, a mixture of the standard compounds and this compound is injected, and their retention times are recorded.

-

Data Analysis: The natural logarithm of the retention time for each compound is plotted against the reciprocal of the absolute temperature (a van't Hoff type plot).

-

Correlation: According to the principles of chromatography, there is a linear relationship between the natural logarithm of the retention time and the enthalpy of vaporization for a homologous series of compounds at a given temperature. A calibration curve is generated by plotting the known enthalpies of vaporization of the standard compounds against a function of their retention times.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization of this compound is then determined by interpolating its retention time data onto the calibration curve established by the standard compounds.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical data of a chemical compound.

Caption: Workflow for the determination of thermochemical properties.

References

Synonyms for Hexyl propionate in chemical literature

An In-depth Technical Guide to the Synonyms and Properties of Hexyl Propionate (B1217596)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical nomenclature and properties is paramount. This guide provides a detailed overview of Hexyl propionate, a common fragrance and flavoring agent, focusing on its various synonyms found in chemical literature, its physicochemical properties, and a representative synthetic protocol.

Nomenclature and Synonyms of this compound

This compound is known by a variety of names in scientific literature and commercial contexts. Its systematic IUPAC name is hexyl propanoate.[1] The compound is an ester formed from hexan-1-ol and propanoic acid.[1][2] A comprehensive list of its synonyms is provided below, which is crucial for exhaustive literature searches and clear scientific communication.

| Synonym Type | Name | Reference |

| IUPAC Name | hexyl propanoate | [1] |

| Common Names | This compound | [1] |

| n-Hexyl propionate | [1][3] | |

| 1-Hexyl propionate | [1][3] | |

| 1-Hexyl propanoate | [1][2] | |

| n-Hexyl n-propionate | [1][3] | |

| Propionic acid, hexyl ester | [1][2][3] | |

| Propanoic acid, hexyl ester | [1][2][3] | |

| Hexylpropionat | [2][4] | |

| Amylbutyrat | [2][4] | |

| n-Amylbutyrat | [2] | |

| Registry Numbers & Codes | Identifier | Reference |

| CAS Number | 2445-76-3 | [1][2] |

| FEMA Number | 2576 | [1][2] |

| EINECS Number | 219-495-1 | [1][5] |

| Beilstein Reference | 4-02-00-00709 | [1][2] |

| PubChem CID | 88454 | [1] |

| ChEBI ID | 87549 | [1] |

| FDA UNII | 8R2W3UA8JV | [1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and essential for its application in various fields. A summary of these quantitative data is presented in the table below.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₉H₁₈O₂ | - | [1][2] |

| Molecular Weight | 158.24 g/mol | - | [1] |

| Appearance | Colorless clear liquid | - | [6] |

| Melting Point | -57.5 °C | - | [7] |

| Boiling Point | 190 °C | - | [7] |

| 73-74 °C | @ 10.00 mm Hg | [6][8][9] | |

| Density | 0.8709 g/mL | @ 20 °C | [7] |

| 0.871 g/mL | @ 25 °C | [8][9] | |

| 0.86600 to 0.86900 g/mL | @ 25.00 °C | [6] | |

| Refractive Index | 1.41100 to 1.41400 | @ 20.00 °C | [6] |

| 1.413 | @ 20 °C | [8] | |

| Vapor Pressure | 0.6 mmHg | @ 25 °C | [7] |

| Flash Point | 65 °C (149 °F) | closed cup | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents | - | [2][7] |

| LogP | 3.36 | - | [5] |

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized via the esterification of n-hexanol with propionic acid.[4][10][11] While specific industrial protocols may vary, a general laboratory-scale synthesis can be described as follows. This protocol is based on the common Fischer esterification method.

Objective: To synthesize this compound from n-hexanol and propionic acid.

Materials:

-

n-Hexanol

-

Propionic acid

-

A strong acid catalyst (e.g., concentrated Sulfuric acid or p-Toluenesulfonic acid)

-

An organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or a similar setup for water removal

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of n-hexanol and propionic acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

-

Characterization: The final product can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualization of this compound Nomenclature

The following diagram illustrates the relationship between the primary chemical, this compound, and its various synonyms and identifiers.

Caption: Relationship between this compound and its synonyms.

References

- 1. This compound | C9H18O2 | CID 88454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2445-76-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Propanoic acid, hexyl ester [webbook.nist.gov]

- 4. This compound | 2445-76-3 [chemicalbook.com]

- 5. Hexyl propanoate | SIELC Technologies [sielc.com]

- 6. This compound, 2445-76-3 [thegoodscentscompany.com]

- 7. This compound(2445-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound = 97 , FG 2445-76-3 [sigmaaldrich.com]

- 9. This compound | CAS#:2445-76-3 | Chemsrc [chemsrc.com]

- 10. This compound | 2445-76-3 [amp.chemicalbook.com]

- 11. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

Hexyl Propionate: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl propionate (B1217596) (C₉H₁₈O₂), a carboxylic acid ester, is a significant compound in the flavor and fragrance industries, valued for its characteristic fruity and sweet aroma. While the precise moment of its initial synthesis is not definitively documented, its history is intrinsically linked to the advancements in organic chemistry and analytical techniques of the late 19th and 20th centuries. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its synthesis, and a compilation of its physicochemical properties.

Introduction: A Historical Perspective

The discovery of hexyl propionate is not attributed to a single event or individual but rather represents a gradual emergence from the foundational advancements in organic synthesis and the scientific exploration of natural flavors.

The Dawn of Ester Synthesis: The groundwork for the synthesis of esters like this compound was laid in 1895 when Emil Fischer and Arthur Speier developed the "Fischer-Speier esterification" method.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental technique in organic chemistry, enabling the creation of a vast array of esters.[1] Given its straightforward structure, it is highly probable that this compound was first synthesized in a laboratory setting in the late 19th or early 20th century using this method.

The Rise of Flavor Chemistry: The 19th century witnessed the birth of the synthetic flavor and fragrance industry.[2][3] Chemists began to synthesize esters to mimic the desirable aromas of fruits and flowers.[2] Simple esters were among the first artificial flavorings, often used individually or in simple combinations to create scents like pear, apple, and pineapple.[2]

Identification in Nature: While likely synthesized first in a lab, the definitive identification of this compound as a natural volatile compound came with the advent of gas chromatography (GC) in the mid-20th century.[4] This powerful analytical technique allowed scientists to separate and identify the complex mixtures of volatile organic compounds responsible for the aromas of natural products. Researchers have since confirmed the presence of this compound in a variety of fruits, including apples and melons.[5][6][7] In one study, USDA chemists in the 1920s analyzed nearly a ton of apples to isolate less than two grams of aromatic materials, highlighting the challenges before modern analytical methods.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [8] |

| Molecular Weight | 158.24 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Odor | Sweet, fruity, earthy, acrid | [5][9] |

| Boiling Point | 180-190 °C | [5][9] |

| Melting Point | -57.5 °C | [10] |

| Density | 0.861-0.875 g/mL @ 25°C | [9] |

| Refractive Index | 1.409-1.415 @ 20°C | [9] |

| Solubility | Insoluble in water; soluble in alcohol and propylene (B89431) glycol | [9] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Reference(s) |

| ¹H NMR | Spectra available | [11] |

| ¹³C NMR | Spectra available | [8] |

| Mass Spectrometry | GC-MS data available | [8][12] |

| IR Spectroscopy | Spectra available | [11] |

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Fischer-Speier esterification of n-hexanol with propionic acid.[5]

Fischer-Speier Esterification: Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure based on standard Fischer esterification techniques.

Materials:

-

n-Hexanol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% aqueous)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine n-hexanol and a molar excess of propionic acid. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess acid and some unreacted alcohol.

-

Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash with brine to remove residual water and salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (if any) using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

-

Applications in Research and Industry

This compound's primary applications stem from its pleasant aroma.

-

Flavor and Fragrance Industry: It is a key component in flavor formulations for a variety of food products, including beverages, candies, and baked goods.[7] In the fragrance industry, it is used in perfumes, cosmetics, and personal care products.

-

Chemical Synthesis: It can serve as a reagent or intermediate in organic synthesis.

-

Analytical Chemistry: Due to its volatility, it is used in gas chromatography for analytical purposes.

Conclusion

While the specific historical details of the discovery of this compound are not well-documented, its emergence is a clear product of the foundational advancements in organic synthesis and analytical chemistry. The Fischer-Speier esterification provided the means for its creation, and the development of gas chromatography allowed for its identification in natural sources, solidifying its importance as a flavor and fragrance compound. The synthesis of this compound remains a classic example of esterification, a fundamental reaction taught and practiced in organic chemistry laboratories worldwide. This guide has provided a comprehensive overview of its historical context, physicochemical properties, and detailed synthetic methodologies for the benefit of researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. popsci.com [popsci.com]

- 3. bmvfragrances.com [bmvfragrances.com]

- 4. acs.org [acs.org]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS [mdpi.com]

- 7. This compound | 2445-76-3 [amp.chemicalbook.com]

- 8. This compound | C9H18O2 | CID 88454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aurochemicals.com [aurochemicals.com]

- 10. NP-MRD: Showing NP-Card for this compound (NP0048021) [np-mrd.org]

- 11. This compound(2445-76-3) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Hexyl propionate | C9H18O2 | CID 54374068 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Volatile Charm of Hexyl Propionate: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Hexyl propionate (B1217596), a carboxylate ester, is a significant contributor to the characteristic aroma of numerous fruits and is widely utilized as a flavor and fragrance agent in the food, beverage, and cosmetic industries. This technical guide provides a comprehensive overview of the role of hexyl propionate as a volatile flavor compound. It delves into its physicochemical properties, natural occurrence, sensory characteristics, biosynthesis, and the analytical methodologies employed for its extraction and quantification. This document aims to serve as a valuable resource for professionals engaged in flavor science, food chemistry, and drug development by presenting detailed experimental protocols, quantitative data, and visual representations of its biochemical pathways and analytical workflows.

Introduction

This compound (C₉H₁₈O₂) is an organic compound recognized for its pleasant, fruity aroma, often described as reminiscent of apple and pear with sweet, waxy, and slightly floral undertones.[1][2] Its presence has been identified in a variety of fruits, including apples, apricots, melons, passion fruit, and plums.[3] As a volatile organic compound (VOC), it plays a crucial role in the overall flavor profile of these fruits, contributing to their desirable sensory attributes.[4] Beyond its natural occurrence, this compound is synthesized for use as a flavoring agent in an array of food products, including beverages, candies, and baked goods, as well as a fragrance component in cosmetics and personal care items.[5] Understanding the multifaceted nature of this compound, from its biochemical synthesis in plants to its perception by the human olfactory system, is paramount for its effective application in various industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective extraction, analysis, and application. These properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [6] |

| Molecular Weight | 158.24 g/mol | [6] |

| CAS Number | 2445-76-3 | [7] |

| FEMA Number | 2576 | [8] |

| JECFA Number | 144 | [8] |

| Appearance | Colorless liquid | [4] |

| Odor Profile | Fruity, sweet, apple, pear, waxy, green, musty | [1][9] |

| Boiling Point | 189-191 °C; 73-74 °C at 10 mmHg | [4][10] |

| Melting Point | -57.5 °C | [4] |

| Density | 0.871 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.411 - 1.414 | [10] |

| Solubility | Insoluble in water; soluble in alcohol and propylene (B89431) glycol | [1][11] |

| LogP (o/w) | 3.333 (est) | [1] |

Natural Occurrence and Quantitative Data

This compound is a natural constituent of many fruits. Its concentration can vary significantly depending on the fruit variety, maturity, and storage conditions. Table 2 provides a summary of the reported concentrations of this compound in various apple cultivars.

| Apple Cultivar | Concentration (µg/kg FW) | Reference(s) |

| 'Ruixue' (180 DAFB) | 2.58 ± 0.29 | [12] |

| 'Ruixue' (195 DAFB) | 2.89 ± 0.32 | [12] |

| 'Ruixue' (210 DAFB) | 3.05 ± 0.28 | [12] |

| Various Cultivars (Average) | 180.82 (Range: 0–1404.90) | [10] |

DAFB: Days After Full Bloom FW: Fresh Weight

Sensory Characteristics and Flavor Thresholds

The sensory perception of this compound is a key aspect of its role as a flavor compound. Its characteristic fruity and sweet aroma is a significant contributor to the overall flavor of many products. The odor and flavor thresholds of a compound are critical parameters that determine its sensory impact. The detection threshold is the minimum concentration at which a substance can be detected, while the recognition threshold is the concentration at which it can be identified.

| Threshold Type | Medium | Value | Reference(s) |

| Odor Detection Threshold | Air | 8 ppb | [3] |

| Taste Threshold | Not specified | 10 ppm | [3] |

It is important to note that sensory thresholds are not absolute values and can be influenced by various factors, including the matrix in which the compound is present (e.g., water, ethanol (B145695), food matrix), temperature, and individual sensitivity.[13] For instance, the perceived intensity of an aroma compound can be affected by the ethanol concentration in alcoholic beverages.

Biosynthesis of this compound in Plants

The biosynthesis of esters like this compound in plants is a complex process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.

The biosynthesis of this compound involves the following key steps:

-

Formation of Precursors: The biosynthesis begins with the generation of the necessary precursors: hexanol and propanoyl-CoA. Hexanol is typically derived from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids. Propanoyl-CoA can be synthesized through various metabolic pathways, including the catabolism of certain amino acids and odd-chain fatty acids.

-

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of hexanol and propanoyl-CoA to form this compound.

The specificity of the AAT enzyme for its alcohol and acyl-CoA substrates plays a crucial role in determining the profile of volatile esters produced by a particular fruit.[10]

Regulation of Biosynthesis

The production of volatile esters, including this compound, is a highly regulated process in plants, often linked to fruit ripening. The expression of AAT genes is influenced by various factors, with the plant hormone ethylene (B1197577) playing a central role, particularly in climacteric fruits like apples.

Ethylene signaling initiates a transcriptional cascade that leads to the expression of various ripening-related genes, including those encoding AAT enzymes. The ethylene signal is perceived by receptors, which then initiates a signaling pathway involving proteins such as EIN2 and transcription factors like EIN3/EIL. These transcription factors can directly or indirectly activate the expression of AAT genes, leading to an increase in ester biosynthesis during ripening.

Experimental Protocols

Accurate quantification and characterization of this compound in complex matrices require robust analytical methods. The following sections detail common experimental protocols for the extraction and analysis of this volatile compound.

Extraction of Volatile Compounds from Fruit Matrix using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.

Materials and Equipment:

-

Homogenizer (e.g., blender)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with temperature and agitation control

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize a representative sample of the fruit pulp.

-

Vial Preparation: Weigh approximately 5 g of the homogenized fruit pulp into a 20 mL headspace vial.

-

Matrix Modification (Optional): To enhance the release of volatiles, add a saturated solution of NaCl (e.g., 1 g of NaCl and 5 mL of deionized water) to the vial. This increases the ionic strength of the sample matrix.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) with constant agitation for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Column: A non-polar or mid-polar capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Quantification: Quantification is typically performed using an internal or external standard method. A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The peak area of this compound in the sample is then used to determine its concentration based on the calibration curve.

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the human nose as a detector to identify odor-active compounds in a sample.

Procedure:

-

Sample Analysis: An extract of the volatile compounds is injected into the GC-O system.

-

Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port.

-

Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each perceived odor.

-

Aroma Extract Dilution Analysis (AEDA): To determine the relative importance of the odor-active compounds, the sample extract is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is known as the flavor dilution (FD) factor. Compounds with higher FD factors are considered more potent odorants.

Conclusion

This compound is a pivotal volatile compound that significantly influences the flavor and aroma of a wide range of fruits and food products. Its characteristic fruity and sweet sensory profile makes it a valuable ingredient in the flavor and fragrance industry. This technical guide has provided a comprehensive overview of the current scientific understanding of this compound, encompassing its physicochemical properties, natural distribution, sensory attributes, and biosynthesis. The detailed experimental protocols for its extraction and analysis offer practical guidance for researchers and industry professionals. A deeper understanding of the biosynthesis and regulation of this compound will continue to open new avenues for the enhancement of flavor in natural and processed foods, as well as for novel applications in other fields.

References

- 1. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Allergen related gene expression in apple fruit is differentially controlled by ethylene during ripening [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. opac.bhamada.ac.id [opac.bhamada.ac.id]

- 6. Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]

- 7. femaflavor.org [femaflavor.org]

- 8. Frontiers | APETALA2/ethylene responsive factor in fruit ripening: Roles, interactions and expression regulation [frontiersin.org]

- 9. This compound, 2445-76-3 [thegoodscentscompany.com]

- 10. Ethylene precisely regulates anthocyanin synthesis in apple via a module comprising MdEIL1, MdMYB1, and MdMYB17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanvineyardmagazine.com [americanvineyardmagazine.com]

- 12. The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

Toxicological Profile of Hexyl Propionate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction